

In Vivo Efficacy of Akt Inhibitors: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical mediator of cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative overview of the in vivo efficacy of four prominent Akt inhibitors: Afuresertib (GSK2110183), Ipatasertib (GDC-0068), Capivasertib (AZD5363), and A-443654. The information is compiled from preclinical studies to aid in the selection and application of these inhibitors in oncology research.

Data Presentation: In Vivo Efficacy

The following table summarizes the available quantitative data on the in vivo anti-tumor activity of the selected Akt inhibitors from various xenograft models. It is important to note that the experimental conditions, including the cancer cell lines, animal models, and dosing regimens, vary between studies. Therefore, direct cross-compound comparisons should be made with caution.



Inhibitor	Cancer Model (Cell Line)	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Afuresertib (GSK211018 3)	Breast Cancer (BT474)	Athymic nude and SCID mice	10 mg/kg, p.o., daily	8%	[1][2]
30 mg/kg, p.o., daily	37%	[1][2]			
100 mg/kg, p.o., daily	61%	[1][2]	-		
Ovarian Cancer (SKOV3)	Athymic nude and SCID mice	10 mg/kg, p.o., daily	23%	[1]	
30 mg/kg, p.o., daily	37%	[1]			-
100 mg/kg, p.o., daily	97%	[1]	-		
Ipatasertib (GDC-0068)	Prostate Cancer (PC- 3)	SCID mice	Dose- dependent	Significant tumor growth inhibition	[3]
Prostate Cancer (LNCaP)	Not specified	Not specified	Potent antitumor efficacy	[4]	
Breast Cancer (KPL- 4)	Not specified	Not specified	Potent antitumor efficacy	[4]	-
Capivasertib (AZD5363)	Breast Cancer (various xenografts)	Not specified	Dose- dependent	Significant antitumor activity	[5]

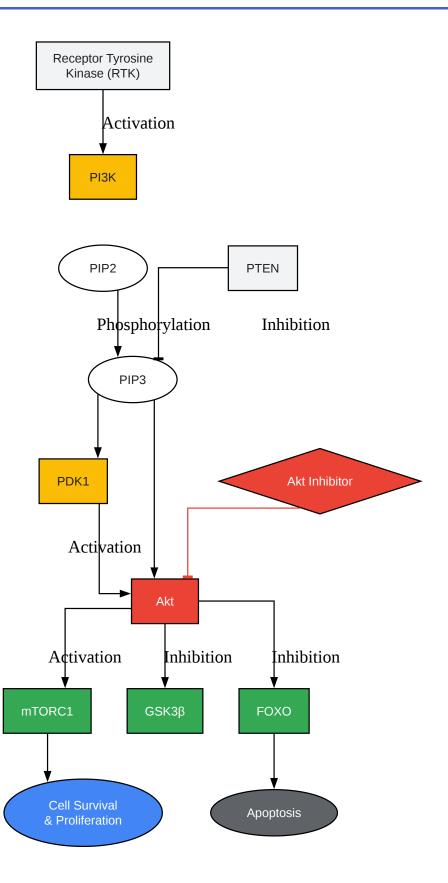


A-443654	Pancreatic Cancer (MiaPaCa-2)	SCID mice	7.5 mg/kg/day, s.c., bid for 14 days	Significantly inhibited [6] tumor growth
Prostate Cancer (PC- 3)	SCID mice	Not specified	Enhanced tumor growth delay with paclitaxel	[6]

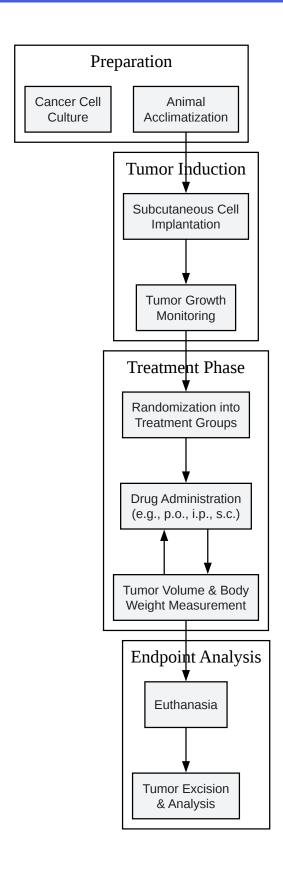
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the Akt signaling pathway and a typical in vivo experimental workflow.









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